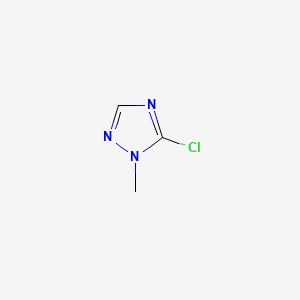
5-Chloro-1-methyl-1H-1,2,4-triazole
Overview
Description
5-Chloro-1-methyl-1H-1,2,4-triazole is a triazole compound that contains chlorine and methyl functional groups . It is a relatively stable compound that is not sensitive to light or heat . The empirical formula is C3H4ClN3 and the molecular weight is 117.54 .
Synthesis Analysis
The synthesis of this compound generally starts from the raw material 1,2,4-triaminomethane. It undergoes chloroalkylation reaction, followed by aromatic inter-triazole ring closure reaction to obtain the product . There are also other methods for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide .Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring with a chlorine atom and a methyl group attached . The SMILES string representation is ClC1=NC=NN1C .Chemical Reactions Analysis
This compound can participate in some typical nitrogen heterocyclic reactions . It can undergo hydrogen bond cleavage and protonation reactions under acidic conditions .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a predicted boiling point of 235.2±23.0 °C and a predicted density of 1.46±0.1 g/cm3 .Scientific Research Applications
Corrosion Inhibition
5-Chloro-1-methyl-1H-1,2,4-triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, triazole derivatives like 4-MTHT exhibited high efficiency in preventing mild steel corrosion in acidic media. These compounds act as very good inhibitors, with 4-MTHT showing better performance in hydrochloric acid than in sulfuric acid. Their inhibition efficiencies reached up to 99% in certain conditions, and the mechanism of adsorption has been discussed in detail (Lagrenée et al., 2002).
Fluorescent Behavior
Triazole derivatives have been identified to exhibit fluorescent behavior. A study synthesized novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers, demonstrating that these compounds possess dual emission properties in certain solvents. This property can be instrumental in various scientific applications, such as in bioimaging or the development of fluorescent markers (Kamalraj et al., 2008).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has revealed their significant antimicrobial properties. These compounds have been found to possess good to moderate activities against various microorganisms, indicating their potential use in the development of new antimicrobial agents (Bektaş et al., 2007).
Tetrel Bonding Interactions
Recent studies have also explored the π-hole tetrel bonding interactions in triazole derivatives. This research provides insights into how the nucleophilic/electrophilic nature of specific groups in these molecules influences interaction energy, which is crucial for understanding and designing materials with specific electronic properties (Ahmed et al., 2020).
Tautomerism Studies
Investigations into the tautomerism of triazole derivatives like this compound have been conducted, providing valuable information on the behavior of these compounds under different conditions. Understanding tautomeric forms is essential for applications in chemistry and drug design (Kubota & Uda, 1975).
Environmental Impact
Studies have also focused on the occurrence and removal of triazole derivatives like benzotriazoles from wastewater. This research is critical in assessing the environmental impact of these compounds and developing effective methods for their removal from water sources (Reemtsma et al., 2010).
Supramolecular Interactions
Research on triazoles has extended into their diverse supramolecular interactions, which have numerous applications in supramolecular and coordination chemistry. These studies provide insights into how triazoles can be used in various chemical applications, including catalysis and photochemistry (Schulze & Schubert, 2014).
Safety and Hazards
properties
IUPAC Name |
5-chloro-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUJAPIAZAJWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205192 | |
| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56616-99-0 | |
| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















